

# Pharmacological Profile of A-836339: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-836339 (Standard)

Cat. No.: B1664754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

A-836339 is a potent and highly selective full agonist for the cannabinoid receptor type 2 (CB2).[1] With its chemical designation as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, this synthetic molecule has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor.[2][3] Predominantly expressed in peripheral tissues, particularly immune cells, the CB2 receptor is an attractive therapeutic target for inflammatory and neuropathic pain, as its activation is largely devoid of the psychoactive effects associated with the cannabinoid receptor type 1 (CB1).[2][4] This technical guide provides a comprehensive overview of the pharmacological properties of A-836339, including its binding affinity, functional potency, in vivo efficacy, and the experimental methodologies used for its characterization.

## Core Pharmacological Data

The pharmacological profile of A-836339 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor across different species. This section summarizes the key quantitative data from in vitro binding and functional assays.

### Table 1: Receptor Binding Affinity of A-836339

This table outlines the equilibrium dissociation constant (K<sub>i</sub>) of A-836339 at human and rat CB1 and CB2 receptors, demonstrating its pronounced selectivity for the CB2 receptor.

Receptor	Species	K <sub>i</sub> (nM)	Selectivity (CB1 K <sub>i</sub> / CB2 K <sub>i</sub> )
CB2	Human	0.64[1]	422-fold[1]
CB1	Human	270[1]	
CB2	Rat	0.8[5]	>1250-fold
CB1	Rat	>1000	

## Table 2: In Vitro Functional Potency of A-836339

This table presents the half-maximal effective concentration (EC<sub>50</sub>) of A-836339 in functional assays, indicating its potency as a CB2 receptor agonist.

Assay Type	Receptor	Species	EC <sub>50</sub> (nM)
Cyclase Assay	CB2	Human	1.6[2]
FLIPR Assay	CB2	Human	4.8
Cyclase Assay	CB2	Rat	1.1
FLIPR Assay	CB2	Rat	2.5

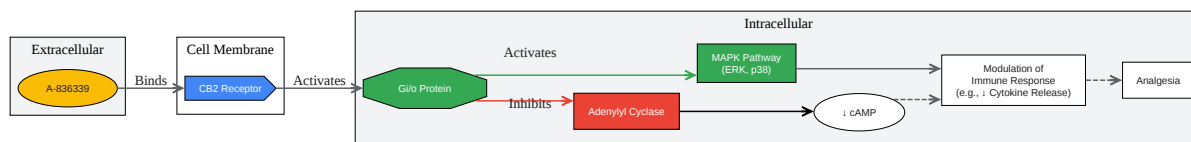
## Table 3: In Vivo Efficacy of A-836339 in Pain Models

This table summarizes the effective doses of A-836339 in various preclinical models of pain, highlighting its analgesic and anti-hyperalgesic properties.

Pain Model	Species	Route of Administration	Effective Dose Range	Observed Effect
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain	Rat	i.p.	3 - 30 $\mu\text{mol/kg}$	Reversal of thermal hyperalgesia
Chronic Constriction Injury (CCI) Model of Neuropathic Pain	Rat	i.p.	3 - 30 $\mu\text{mol/kg}$ <a href="#">[6]</a>	Attenuation of mechanical allodynia <a href="#">[6]</a>
Postoperative Pain (Skin Incision)	Rat	i.p.	1 - 10 $\mu\text{mol/kg}$ <a href="#">[2]</a>	Reduction of mechanical allodynia <a href="#">[2]</a>
Capsaicin-Induced Secondary Mechanical Hyperalgesia	Rat	i.p.	3 - 30 $\mu\text{mol/kg}$	Reversal of mechanical hyperalgesia
Neuropathic Pain (Spinal Nerve Ligation)	Rat	i.v.	0.3 - 3 $\mu\text{mol/kg}$ <a href="#">[7]</a>	Reduction of evoked and spontaneous neuronal firing <a href="#">[7]</a>

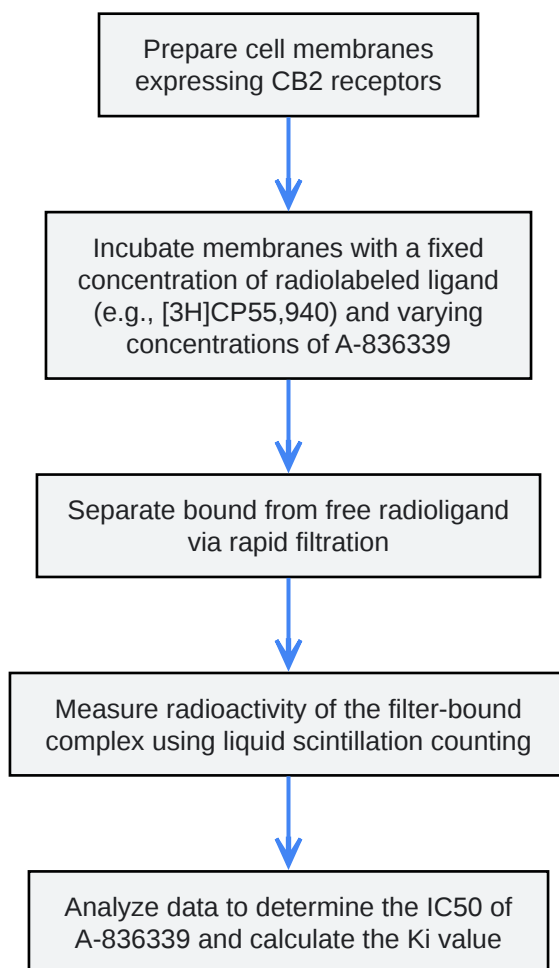
## Signaling Pathways and Experimental Workflows

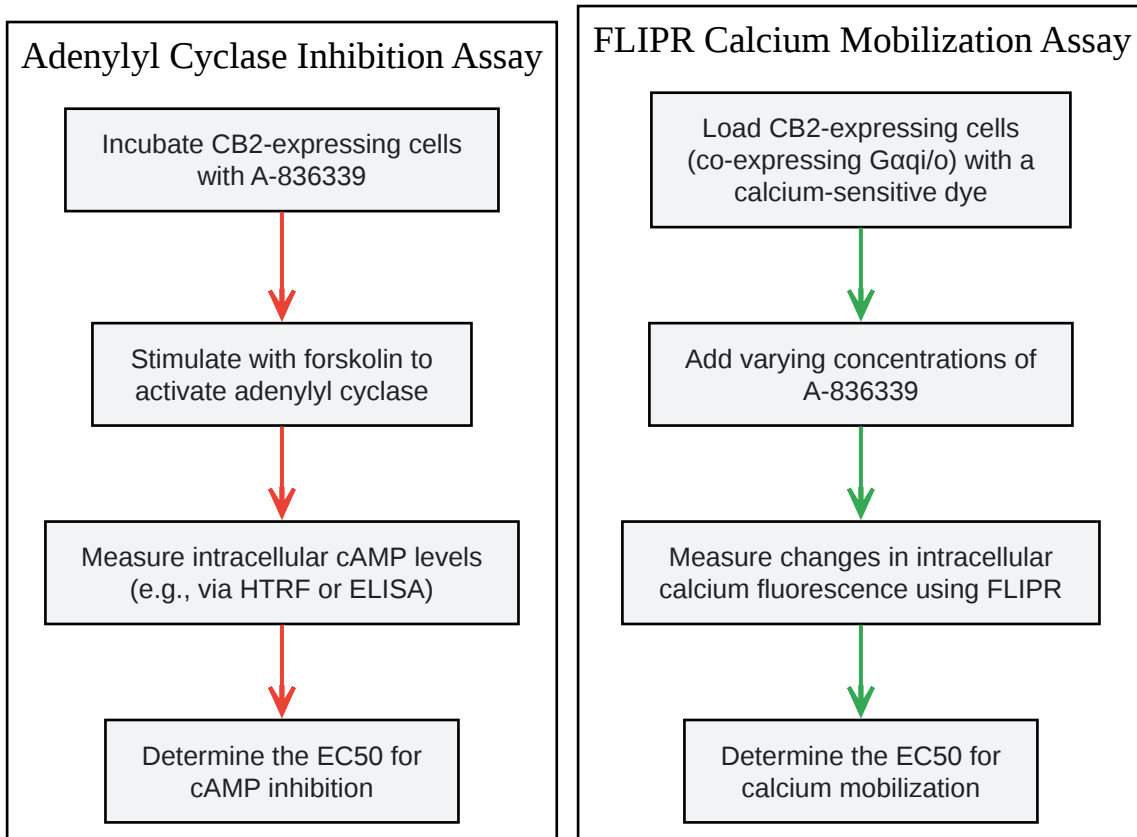
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by A-836339 and the workflows of the primary experimental assays used in its characterization.



[Click to download full resolution via product page](#)

A-836339 mediated CB2 receptor signaling cascade.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of A-836339: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664754#pharmacological-profile-of-a-836339]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)